(1S,5R)-6-(cyclopropylmethyl)-3-[1-(4-fluoro-2-methylphenyl)piperidin-4-yl]-3,6-diazabicyclo[3.2.2]nonan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,5R)-6-(cyclopropylmethyl)-3-[1-(4-fluoro-2-methylphenyl)piperidin-4-yl]-3,6-diazabicyclo[3.2.2]nonan-7-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique bicyclic structure, incorporating both cyclopropyl and piperidinyl groups, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-6-(cyclopropylmethyl)-3-[1-(4-fluoro-2-methylphenyl)piperidin-4-yl]-3,6-diazabicyclo[3.2.2]nonan-7-one involves multiple steps, typically starting with the preparation of the piperidinyl and cyclopropyl intermediates. These intermediates are then subjected to a series of reactions, including cyclization and functional group modifications, to form the final bicyclic structure. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-6-(cyclopropylmethyl)-3-[1-(4-fluoro-2-methylphenyl)piperidin-4-yl]-3,6-diazabicyclo[3.2.2]nonan-7-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(1S,5R)-6-(cyclopropylmethyl)-3-[1-(4-fluoro-2-methylphenyl)piperidin-4-yl]-3,6-diazabicyclo[3.2.2]nonan-7-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,5R)-6-(cyclopropylmethyl)-3-[1-(4-fluoro-2-methylphenyl)piperidin-4-yl]-3,6-diazabicyclo[3.2.2]nonan-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1-(4-Fluoro-benzyl)-piperidin-4-yl)-methanol
- N-(4-(4-(cyclopropylmethyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide
Uniqueness
(1S,5R)-6-(cyclopropylmethyl)-3-[1-(4-fluoro-2-methylphenyl)piperidin-4-yl]-3,6-diazabicyclo[3.2.2]nonan-7-one is unique due to its specific bicyclic structure and the presence of both cyclopropyl and piperidinyl groups. This combination of structural features imparts distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
IUPAC Name |
(1S,5R)-6-(cyclopropylmethyl)-3-[1-(4-fluoro-2-methylphenyl)piperidin-4-yl]-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32FN3O/c1-16-12-19(24)5-7-22(16)25-10-8-20(9-11-25)26-14-18-4-6-21(15-26)27(23(18)28)13-17-2-3-17/h5,7,12,17-18,20-21H,2-4,6,8-11,13-15H2,1H3/t18-,21+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRSKKKMYQNYPR-GHTZIAJQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N2CCC(CC2)N3CC4CCC(C3)N(C4=O)CC5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)N2CCC(CC2)N3C[C@@H]4CC[C@H](C3)N(C4=O)CC5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.